1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

Vue d'ensemble

Description

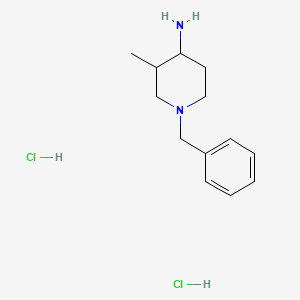

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties.

Méthodes De Préparation

The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-methylpiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production: On an industrial scale, the production process is optimized for efficiency and yield.

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound is synthesized via reductive amination , alkylation , and acid-catalyzed cyclization . Key steps include:

1.1 Reductive Amination

-

Reactants : 3-Methylpiperidin-4-one and benzylamine.

-

Conditions : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 25°C for 12 hours.

-

Yield : ~75% after purification.

-

Mechanism : Imine intermediate formation followed by reduction to the secondary amine.

1.2 Alkylation

-

Reactants : 3-Methylpiperidin-4-amine and benzyl bromide.

-

Conditions : Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux (80°C) for 6 hours .

-

Yield : 68–84% (dependent on substituents).

Key Functional Group Transformations

Catalytic and Stereochemical Insights

-

Stereoselectivity : Substituents at position 3 of the piperidine ring influence binding in acetylcholinesterase (AChE) inhibition. For example, (R)-enantiomers exhibit 3x higher AChE inhibition than (S)-enantiomers .

-

Catalytic Hydrogenation : Used to reduce nitro intermediates during synthesis (e.g., nitrobenzene → aniline derivatives under H₂/Pd-C, 40 psi, 60°C) .

Degradation and Stability

-

Acid Hydrolysis : The dihydrochloride salt undergoes partial decomposition in aqueous HCl (1M) at 60°C, forming benzyl alcohol and methylamine derivatives .

-

Thermal Stability : Stable up to 150°C (TGA data), with decomposition onset at 180°C.

Reaction Optimization Challenges

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other conditions.

Janus Kinase Inhibition

Research indicates that compounds related to this compound may act as Janus kinase inhibitors. Janus kinases play crucial roles in signaling pathways associated with inflammation and immune responses, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals targeting the central nervous system, where piperidine derivatives are often critical .

Synthetic Pathways

The synthesis of this compound typically involves reductive amination processes using benzylamine and 3-methyl-4-piperidone. The compound can undergo various reactions, including oxidation to form ketones or reduction to yield secondary amines, enhancing its utility in organic synthesis.

Biological Studies

Structure-Activity Relationship Studies

Researchers utilize this compound to investigate the structure-activity relationships (SAR) of piperidine derivatives. Understanding how structural modifications affect biological activity is crucial for developing new therapeutic agents.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to specific receptors or enzymes help elucidate its pharmacological effects. Techniques such as molecular docking simulations are employed to optimize its therapeutic potential.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Janus Kinase Inhibition | Evaluate the compound's role as a therapeutic agent | Demonstrated potential efficacy in modulating inflammatory responses |

| SAR Analysis of Piperidine Derivatives | Investigate structural modifications | Identified key features influencing biological activity, aiding drug design |

| Binding Affinity Assessment | Determine interaction with biological targets | Revealed significant binding affinity, supporting further drug development efforts |

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride can be compared with other similar compounds, such as:

1-Benzyl-4-piperidinol: This compound shares a similar piperidine core but differs in its functional groups.

3-Methyl-4-piperidinol: Another piperidine derivative with different substituents, leading to distinct chemical and biological properties.

1-Benzyl-3-methyl-piperidin-4-one: This compound has a ketone group instead of an amine, resulting in different reactivity and applications.

Activité Biologique

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (abbreviated as BM-PDA) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

BM-PDA has the molecular formula and a molecular weight of approximately 293.24 g/mol. It typically appears as an off-white solid and exhibits solubility in various solvents, including DMSO and slightly in aqueous acid when heated or sonicated.

The biological activity of BM-PDA is primarily attributed to its interaction with specific molecular targets, particularly Janus kinases (JAKs). These kinases are crucial in signaling pathways related to inflammation and immune responses. The compound has been studied for its potential as a JAK inhibitor, which may have therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Interaction Studies

Research has employed techniques such as molecular docking simulations and enzyme assays to assess the binding affinity of BM-PDA to JAKs. These studies indicate that the compound can modulate the activity of these kinases, influencing cellular signaling pathways and gene expression.

Biological Activity

BM-PDA exhibits several notable biological activities:

- Anti-inflammatory Effects : As a JAK inhibitor, BM-PDA may reduce inflammation by inhibiting cytokine signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) .

- Antitumor Potential : Some derivatives of piperidine compounds have shown antiproliferative effects against cancer cell lines, indicating that BM-PDA could be explored for anticancer applications .

Research Findings

Several studies have investigated the biological activity of BM-PDA and related compounds:

Case Study 1: Inhibition of JAKs

In a study examining the efficacy of BM-PDA as a JAK inhibitor, researchers found that it significantly reduced cytokine-induced signaling in vitro. This suggests its potential use in treating autoimmune disorders characterized by excessive inflammation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperidine derivatives similar to BM-PDA. The results indicated that these compounds exhibited potent activity against M. tuberculosis, highlighting their potential as novel therapeutic agents against resistant strains .

Propriétés

IUPAC Name |

1-benzyl-3-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZZZCZWHJKIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679962 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92309-62-1 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.